

Technical Guide: Spectroscopic Characterization of -Hydroxybenzimidoyl Chloride

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Compound of Interest

Compound Name: *N*-Hydroxybenzimidoyl chloride

CAS No.: 698-16-8

Cat. No.: B1276581

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Executive Summary

-Hydroxybenzimidoyl chloride ($\text{Ph-C}(\text{Cl})=\text{N-OH}$) serves as the primary precursor for Benzonitrile Oxide, a reactive 1,3-dipole widely used in the synthesis of isoxazoles and isoxazolines via [3+2] cycloaddition.

Accurate spectroscopic identification of this compound is challenging due to its thermal instability and tendency to dimerize to furoxan or hydrolyze to benzohydroxamic acid. This guide provides a validated spectroscopic atlas to ensure researchers can distinguish the pure imidoyl chloride from its degradation products.

Chemical Identity & Physical Properties[1][2][3][4][5] [6]

Property	Data
IUPAC Name	-Hydroxybenzenecarboximidoyl chloride
Common Names	Benzohydroximoyl chloride; -Chlorobenzaldoxime
CAS Number	698-16-8
Molecular Formula	
Molecular Weight	155.58 g/mol
Appearance	Colorless to pale yellow crystalline solid
Melting Point	48–52 °C (Decomposes if heated rapidly)
Solubility	Soluble in , DMSO, EtOAC; decomposes in hot water

Spectroscopic Atlas

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Operational Insight: The choice of solvent is critical. DMSO-

is recommended over

for

¹H NMR because it stabilizes the labile oxime hydroxyl proton, resulting in a sharp, distinct singlet. In non-polar solvents, this peak often broadens or disappears due to exchange.

¹H NMR Data (500 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Note
12.42	Singlet (s)	1H	=N-OH	Diagnostic peak. Disappearance indicates deprotonation to nitrile oxide.
7.73 – 7.87	Multiplet (m)	2H	Ar-H ()	Deshielded by the imidoyl group.
7.30 – 7.64	Multiplet (m)	3H	Ar-H ()	Overlapping aromatic region.

C NMR Data (125 MHz, DMSO-

Shift (, ppm)	Assignment	Structural Note
133.0 – 138.0	C(Cl)=N	The Imidoyl Carbon. The most critical signal for verification. It is an carbon deshielded by N and Cl.
131.5	Ar-C ()	Quaternary aromatic carbon attached to the imidoyl group.
128.0 – 130.5	Ar-C	Remaining aromatic carbons ().

B. Infrared (IR) Spectroscopy

Operational Insight: IR is the fastest method to assess purity. The presence of a strong

band (~1650-1700 cm

) usually indicates hydrolysis to benzohydroxamic acid or benzoyl chloride derivatives.

Wavenumber (cm)	Vibration Mode	Intensity	Interpretation
3200 – 3500		Broad, Med	Characteristic H-bonded oxime hydroxyl group.
1600 – 1620		Sharp, Med	Imidoyl C=N stretch. Often overlaps with aromatic C=C but is distinct in intensity.
1440 – 1500		Sharp	Aromatic ring skeletal vibrations.
900 – 1000		Medium	Oxime N-O stretch.
690 – 750		Strong	C-Cl stretch. Often obscured by aromatic out-of-plane bending.

C. Mass Spectrometry (MS)

Operational Insight: The Chlorine atom provides a definitive isotopic signature. Any mass spectrum of this compound must show the characteristic 3:1 ratio for M+ and M+2 peaks.

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).
- Molecular Ion:

155 (

) and 157 (

).

Fragmentation Pattern (EI-MS)

- 155/157 (M⁺): Molecular ion.

- 119/120 ([M-HCl]

): Loss of HCl to form the Benzonitrile Oxide radical cation (

). This is a major pathway.

- 103 ([Ph-CN]

): Benzonitrile cation (loss of oxygen from the nitrile oxide fragment).

- 77 ([C

H

]

): Phenyl cation (characteristic aromatic fragment).

- 51 ([C

H

]

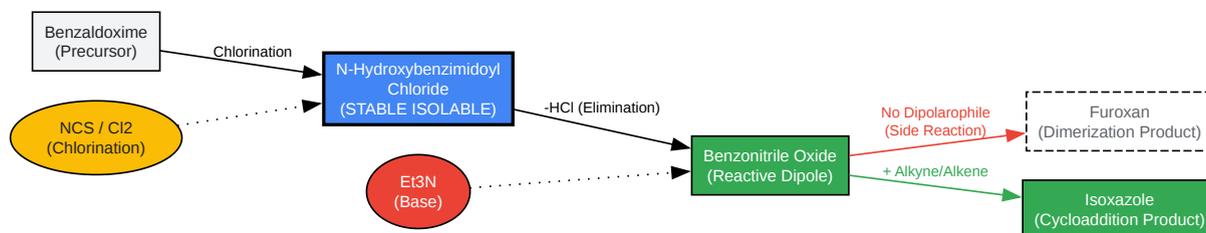
): Fragmentation of the phenyl ring.

Mechanistic Context & Visualization[1][7][8][9][10] [11][12]

The utility of

-hydroxybenzimidoyl chloride lies in its conversion to Benzonitrile Oxide. This in situ generation is triggered by a weak base (e.g., Triethylamine).

Reaction Pathway Diagram



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Caption: Pathway from Benzaldoxime to Isoxazole via the Imidoyl Chloride intermediate. Note the divergence to Dimerization if no dipolarophile is present.

Experimental Protocol: Synthesis & Handling

Synthesis (Standard NCS Method)

- Dissolution: Dissolve (E)-benzaldoxime (1.0 eq) in DMF (0.5 M concentration).
- Chlorination: Add
 - Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.
 - Note: The reaction is exothermic. Monitor internal temperature.
 - Visual Cue: The solution often turns transiently yellow before returning to colorless.
- Quenching: Pour mixture into ice-water (volume).
- Isolation: Extract with diethyl ether. Wash organic phase with water (to remove DMF) and brine.
- Drying: Dry over
and concentrate in vacuo.

- Purification: Recrystallization from Hexane/Chloroform is preferred over column chromatography, which can cause degradation on silica gel.

Handling Precautions

- Skin Irritant: Imidoyl chlorides are potent skin sensitizers and lachrymators. Handle in a fume hood.
- Stability: Store at 2–8 °C. At room temperature, slow elimination of HCl can occur, generating the nitrile oxide which then dimerizes.

References

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Sources

- 1. [13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
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